N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with a 2-chlorophenyl group, a 4-fluorobenzyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached through a reductive amination reaction.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It can be used as a probe to study biochemical pathways and mechanisms.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline core may interact with nucleic acids or proteins, while the 2-chlorophenyl and 4-fluorobenzyl groups may enhance binding affinity and specificity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
- N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
Uniqueness
N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to the specific combination of substituents on the quinoxaline core. The presence of both the 2-chlorophenyl and 4-fluorobenzyl groups may confer unique biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C25H20ClFN4O3 |
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Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H20ClFN4O3/c1-16(32)30(14-17-10-12-18(27)13-11-17)24-25(34)31(22-9-5-4-8-21(22)29-24)15-23(33)28-20-7-3-2-6-19(20)26/h2-13H,14-15H2,1H3,(H,28,33) |
InChI Key |
PJSCMECXVBQHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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